2-Methyl-1-(1,1,2,2-tetrafluoroethoxy)propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(1,1,2,2-tetrafluoroethoxy)propane is a fluorinated ether compound with the molecular formula C6H10F4O and a molecular weight of 174.14 g/mol . This compound is known for its unique chemical properties, including a boiling point of 93°C and a density of 1.1018 g/cm³ . It is a clear, colorless liquid with a refractive index of 1.3283 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(1,1,2,2-tetrafluoroethoxy)propane typically involves the reaction of isobutyl alcohol with 1,1,2,2-tetrafluoroethanol in the presence of an acid catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency . The use of high-purity starting materials and advanced purification techniques ensures the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(1,1,2,2-tetrafluoroethoxy)propane can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert it into fluorinated alcohols or hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be employed in substitution reactions.
Major Products Formed
Oxidation: Fluorinated ketones and carboxylic acids.
Reduction: Fluorinated alcohols and hydrocarbons.
Substitution: Various substituted fluorinated ethers.
Scientific Research Applications
2-Methyl-1-(1,1,2,2-tetrafluoroethoxy)propane has several applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of fluorinated compounds’ effects on biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(1,1,2,2-tetrafluoroethoxy)propane involves its interaction with various molecular targets and pathways. Its fluorinated structure allows it to participate in unique chemical reactions, influencing the behavior of other molecules in its vicinity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Methyl-1-(1,1,2,2-tetrafluoroethoxy)propane stands out due to its specific combination of fluorinated groups and ether linkage, which imparts unique chemical and physical properties . This makes it particularly useful in applications requiring high chemical stability and low reactivity .
Properties
IUPAC Name |
2-methyl-1-(1,1,2,2-tetrafluoroethoxy)propane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F4O/c1-4(2)3-11-6(9,10)5(7)8/h4-5H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBAYXRZHJPDDHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(C(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694778 |
Source
|
Record name | 2-Methyl-1-(1,1,2,2-tetrafluoroethoxy)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70694778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18180-34-2 |
Source
|
Record name | 2-Methyl-1-(1,1,2,2-tetrafluoroethoxy)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70694778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.